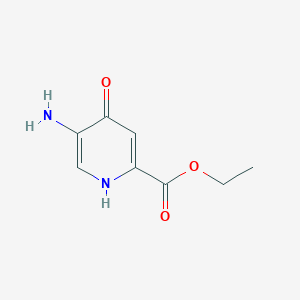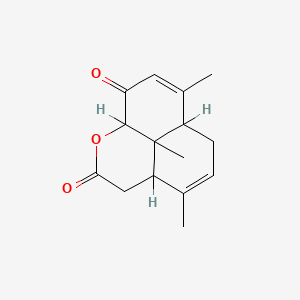
1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a bromine atom at the first position, a methoxy group at the sixth position, and a 3-methoxyphenyl group at the second position of the naphthalene ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene can be achieved through several synthetic routes. One common method involves the bromination of 6-methoxy-2-(3-methoxyphenyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial production methods may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the desired product.
化学反応の分析
1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with sodium methoxide in methanol can yield 6-methoxy-2-(3-methoxyphenyl)naphthalene.
-
Oxidation Reactions: : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
-
Coupling Reactions: : The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various coupling reactions makes it a versatile intermediate in organic synthesis.
-
Biology: : The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators. Its structural features allow for modifications that can enhance biological activity and selectivity.
-
Medicine: : Research into potential therapeutic applications includes the synthesis of novel compounds with anti-inflammatory, anticancer, or antimicrobial properties. The compound’s derivatives may exhibit improved pharmacological profiles.
-
Industry: : It is used in the production of specialty chemicals, dyes, and materials with specific properties. Its role as an intermediate in the synthesis of high-value products makes it important in industrial applications.
作用機序
The mechanism by which 1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene exerts its effects depends on the specific reactions and applications. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The methoxy groups can participate in hydrogen bonding or electronic interactions, influencing the compound’s reactivity and stability.
Molecular targets and pathways involved in biological applications may include enzymes, receptors, or other biomolecules. The compound’s structure allows for interactions with specific molecular targets, leading to desired biological effects.
類似化合物との比較
Similar compounds to 1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene include other brominated naphthalenes and methoxy-substituted naphthalenes. For example:
-
1-Bromo-2-methoxynaphthalene: : This compound has a bromine atom at the first position and a methoxy group at the second position of the naphthalene ring. It is used as a synthetic intermediate in organic chemistry.
-
2-Bromo-6-methoxynaphthalene: : This compound has a bromine atom at the second position and a methoxy group at the sixth position of the naphthalene ring. It is used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of bromine and methoxy groups allows for diverse chemical transformations and applications.
特性
CAS番号 |
924658-06-0 |
|---|---|
分子式 |
C18H15BrO2 |
分子量 |
343.2 g/mol |
IUPAC名 |
1-bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene |
InChI |
InChI=1S/C18H15BrO2/c1-20-14-5-3-4-12(10-14)16-8-6-13-11-15(21-2)7-9-17(13)18(16)19/h3-11H,1-2H3 |
InChIキー |
XOOVAPYVBAKXGS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)C3=CC(=CC=C3)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B14163908.png)

![4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B14163921.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)


![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)

![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)

![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)
